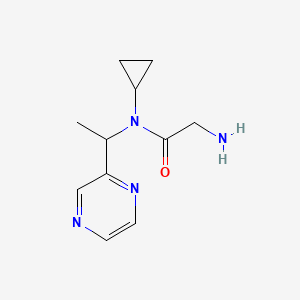

2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

CAS No.:

Cat. No.: VC13471044

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N4O |

|---|---|

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide |

| Standard InChI | InChI=1S/C11H16N4O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6,12H2,1H3 |

| Standard InChI Key | GEBZUQFJMOKCDD-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN |

| Canonical SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide, with the following structural components:

-

Acetamide backbone: Central to the molecule, featuring an amino group () at the α-position.

-

Cyclopropyl substituent: A three-membered ring attached to the amide nitrogen, introducing steric hindrance and conformational rigidity .

-

Pyrazin-2-yl-ethyl group: A pyrazine aromatic ring (a diazine with two nitrogen atoms) linked via an ethyl chain to the amide nitrogen.

Key Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.24 g/mol | |

| CAS Number | 1353966-93-4 | |

| SMILES |

Synthesis and Manufacturing

Optimization Challenges:

-

Steric Effects: The cyclopropyl group may hinder reaction efficiency, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .

-

Purification: Chromatographic techniques (e.g., silica gel column) are critical due to the compound’s moderate polarity.

Physicochemical Properties

Stability and Solubility

-

Solubility: Predicted to be sparingly soluble in water () but soluble in organic solvents like DMSO or ethanol .

-

Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.

Biological Activity and Mechanisms

Hypothesized Targets:

| Target | Potential Role | Evidence from Analogs |

|---|---|---|

| NAPE-PLD | Lipid metabolism regulation | |

| GPCRs (e.g., GPR88) | Emotional behavior modulation |

Applications in Medicinal Chemistry

Therapeutic Prospects

-

Neurodegenerative Diseases: Cyclopropyl groups enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .

-

Oncology: Pyrazine moieties in similar structures show antitumor activity by inhibiting kinases or epigenetic regulators.

Comparative Efficacy:

Challenges and Future Directions

Research Gaps

-

Mechanistic Studies: No in vivo data exist for this specific compound.

-

Toxicity Profile: Unknown metabolic pathways or off-target effects require elucidation .

Synthetic Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume